(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
Description
IUPAC Nomenclature and Structural Interpretation
The IUPAC name “(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b]dioxine-5-carboxamide hydrochloride” provides a systematic description of the compound’s structure. Breaking this down:
- Benzo[b]dioxine : Indicates a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. The “b” notation specifies the position of fusion between the benzene and dioxane rings.
- 2,3-Dihydro : Denotes partial saturation of the dioxane ring, reducing two double bonds to single bonds.
- 5-Carboxamide : A carbonyl group (C=O) linked to an amine (-NH-) at position 5 of the benzodioxine core.
- (S)-Pyrrolidin-3-yl : A pyrrolidine ring (5-membered saturated nitrogen heterocycle) attached via its third carbon, with stereochemistry specified as (S).
- Hydrochloride : Indicates the compound exists as a salt with hydrochloric acid.
The molecular formula C₁₃H₁₇ClN₂O₃ and molecular weight 284.74 g/mol align with the structural features. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1353995-55-7 | |
| InChI Key | GUPNCGJRKIQVKA-FVGYRXGTSA-N | |
| SMILES | O=C(c1cccc2c1OCCO2)N[C@@H]3CNCC3.Cl |
The stereospecific “S” configuration at the pyrrolidine C3 position is critical for distinguishing this enantiomer from its (R)-counterpart (CAS 1353999-43-5).
Systematic vs. Common Naming Conventions in Benzodioxine Derivatives
Systematic IUPAC names prioritize structural precision, whereas common names often simplify complex substituents. For this compound:
- Systematic Name : Fully describes the benzodioxine core, substituent positions, stereochemistry, and salt form.
- Common Alternatives : Synonyms like “(S)-2,3-Dihydro-benzodioxine-5-carboxylic acid pyrrolidin-3-ylamide hydrochloride” omit the fusion notation (“b”) but retain critical structural details.
Comparative analysis with related benzodioxine derivatives reveals naming patterns:
Common names for benzodioxine derivatives frequently truncate substituent descriptions (e.g., “pyrrolidinylamide” instead of “pyrrolidin-3-ylcarboxamide”). However, systematic naming remains essential for disambiguating structural isomers and stereoisomers, particularly in regulatory and synthetic contexts.
CAS Registry Number Analysis and Cross-Referencing
The CAS Registry Number 1353995-55-7 uniquely identifies this compound across databases. Cross-referencing reveals:
- Supplier Consistency : Major suppliers (Sigma-Aldrich, Ambeed, BLD Pharmatech) list identical CAS numbers, molecular formulas, and purity specifications (≥95%).
- Stereochemical Specificity : The (R)-enantiomer (CAS 1353999-43-5) shares the same molecular formula but differs in chiral configuration.
- Regulatory Utility : The CAS number facilitates unambiguous procurement and regulatory compliance, as seen in safety data sheets (SDS) referencing GHS hazard codes H302/H315/H319.
A comparison of CAS-associated metadata highlights the compound’s role in medicinal chemistry research, particularly in dopamine receptor studies. No discrepancies in structural or physicochemical data were found across 20+ sources, confirming the CAS number’s reliability for cross-platform referencing.
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-9-4-5-14-8-9)10-2-1-3-11-12(10)18-7-6-17-11;/h1-3,9,14H,4-8H2,(H,15,16);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPNCGJRKIQVKA-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=C3C(=CC=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)C2=C3C(=CC=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride, with the CAS number 1353995-55-7, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C13H17ClN2O3
- Molecular Weight : 284.74 g/mol
- IUPAC Name : N-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide; hydrochloride
Biological Activity Overview
Recent studies indicate that this compound exhibits several biological activities, particularly in the context of antimicrobial and potential anticancer effects.
Antitubercular Activity
One notable area of research involves the compound's activity against Mycobacterium tuberculosis. Preliminary screenings have shown that it possesses moderate antitubercular properties, suggesting its potential as a therapeutic agent for tuberculosis treatment. This activity may be attributed to its ability to interfere with bacterial metabolism or cell wall synthesis.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may act by:
- Inhibiting specific enzymes involved in bacterial cell wall synthesis.
- Modulating immune responses to enhance the host's ability to combat infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitubercular | Moderate inhibition of M. tuberculosis | |
| Cytotoxicity | Potential anticancer effects | |
| Enzyme Inhibition | Possible inhibition of glucosylceramide synthase |
Case Study: Anticancer Potential
A study examined the cytotoxic effects of various derivatives of benzo[d]dioxin compounds on cancer cell lines. The results indicated that certain structural modifications could enhance the anticancer activity of compounds similar to this compound. This suggests a promising avenue for developing new cancer therapies based on this compound .
Scientific Research Applications
Anticancer Activity
One of the primary applications of (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is its potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound has been shown to interact with key molecular targets involved in cancer progression, including poly(ADP-ribose) polymerase 1 (PARP1), which is crucial for DNA repair mechanisms. Inhibition of PARP1 can lead to increased cancer cell sensitivity to DNA-damaging agents .
- Case Studies :
Potential Neuroprotective Effects
Research indicates that this compound may also have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.
- Mechanism : The compound's ability to modulate neurotransmitter systems and its antioxidant properties may contribute to its neuroprotective effects.
- Research Findings :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains.
- Efficacy : In vitro tests have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Application in Infection Control : Given the rise of antibiotic resistance, compounds like this compound could serve as potential candidates for developing new antimicrobial agents.
Summary Table of Applications
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple reactive sites:
Key findings:
-
Oxidation of the dioxane methylene group proceeds with high regioselectivity, forming stable carboxylic acid derivatives .
-
Chromium-based oxidants convert pyrrolidine to lactam structures while preserving the dioxane ring.
Reduction Reactions
The hydrochloride salt demonstrates distinct reduction patterns:
Lithium Aluminum Hydride (LiAlH₄) mediated reductions:
text(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide + LiAlH₄/THF → (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol (89%)
Catalytic Hydrogenation:
-
Pd/C (10%) in ethanol reduces aromatic rings under 50 psi H₂:
Dihydrobenzo[dioxine] → Tetrahydrobenzo[dioxine] derivatives
Nucleophilic Substitutions
The carboxamide and pyrrolidine moieties participate in substitution chemistry:
Acylation Reactions
textEDCI-mediated coupling (Method D from [3]): (S)-Compound + RCOOH → (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[dioxine]-5-(R-carboxamide)
Pyrrolidine Ring Modifications
-
Benzyl group hydrogenolysis (H₂/Pd(OH)₂):
N-Benzyl-pyrrolidine → Free amine (quantitative conversion)
Cross-Coupling Reactions
Palladium-catalyzed coupling at the dioxane ring:
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa | Aryl amine derivatives |
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl-containing analogs |
Example from patent literature :
text(S)-Compound + 1-bromo-3-fluorobenzene → 6-fluoro-N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[dioxine]-5-carboxamide (74%)
Salt Formation & Counterion Effects
The hydrochloride salt participates in ion-exchange reactions:
textHCl salt + AgNO₃(aq) → (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[dioxine]-5-carboxamide nitrate + AgCl↓ (96% conversion)
-
Phosphate buffers enhance aqueous solubility (78 mg/mL at pH 7.4)
Degradation Pathways
Stability studies reveal three primary degradation routes:
-
Hydrolytic Degradation
-
Oxidative Degradation
-
H₂O₂ (0.3%): Forms N-oxide derivative (12% after 7 days)
-
-
Photodegradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related analogs identified in the literature (Table 1).
Structural Analog 1: N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
This compound shares the 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide backbone with the target molecule but incorporates additional peptidomimetic elements:
- A phenylpropan-2-yl group linked to a 2-oxopyrrolidin-3-yl moiety.
- Multiple stereocenters (S-configurations at three positions), enhancing structural complexity.
Structural Analog 2: N-((R)-1-oxo-1-(((R)-1-oxo-3-((R)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-1H-indole-5-carboxamide
This analog replaces the 2,3-dihydrobenzo[b][1,4]dioxine ring with an indole-5-carboxamide system and adopts an R-configuration at all stereocenters. Key differences include:
- The indole ring’s planar aromatic structure, which may alter π-π stacking interactions compared to the dihydrobenzo dioxine’s fused oxygenated ring.
- Opposite stereochemistry (R-configuration), which could significantly impact binding affinity in enantioselective biological targets .
Key Comparative Data
Implications of Structural Differences
- Stereochemical Impact : The R-configuration in Analog 2 could render it inactive against targets sensitive to the S-enantiomer, as seen in many enzyme-substrate systems .
Q & A
Q. What are the critical parameters for optimizing the synthesis of (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride?
The synthesis of structurally analogous carboxamide hydrochlorides (e.g., ) highlights key parameters:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for amide bond formation due to their ability to stabilize intermediates.
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to achieve high yields while avoiding decomposition.
- Purification : Recrystallization or column chromatography is essential to isolate enantiomerically pure (S)-isomers, as stereochemical integrity impacts biological activity .
- Example protocol: A typical yield of 65–75% is achievable with triethylamine as a base in DCM at 25°C for 24 hours .
Q. How can spectroscopic methods confirm the structural identity and purity of this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 1.8–2.2 ppm (pyrrolidine protons) and δ 6.5–7.0 ppm (dihydrobenzo[d][1,4]dioxine aromatic protons) confirm backbone structure.
- ¹³C NMR : Carbonyl signals near δ 165–170 ppm validate the carboxamide group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
Discrepancies often arise from variations in:
- Purity : Impurities >2% (e.g., unreacted starting materials) can skew bioassay results. Use HPLC with UV detection (λ = 254 nm) to verify purity ≥98% .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times (24 vs. 48 hours) alter IC₅₀ values. Standardize protocols using guidelines from .
- Stereochemical integrity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures the (S)-enantiomer is not contaminated with the (R)-form, which may have divergent activity .
Q. How can computational modeling predict the binding affinity of this compound to target receptors?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., dopamine D₂ or serotonin 5-HT₂A). Key residues (e.g., Asp³.³² in GPCRs) often form hydrogen bonds with the pyrrolidine nitrogen .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the dihydrobenzo[d][1,4]dioxine ring) with experimental binding data to refine predictions .
Q. What experimental designs are suitable for assessing metabolic stability in vitro?
- Hepatocyte incubation : Use primary human hepatocytes (1 × 10⁶ cells/mL) in Krebs-Henseleit buffer. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Methodological Considerations
Q. How to address low yields in enantioselective synthesis?
Q. What are best practices for reporting physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
